![molecular formula C17H14FN3O2S B2851278 2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamide CAS No. 626222-94-4](/img/structure/B2851278.png)
2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamide is a complex organic molecule. It features a fused heterocyclic framework incorporating pyridazine and furan rings, and a fluorinated phenyl group, suggesting potential activity in various biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamide typically begins with the preparation of intermediates such as 4-fluoro-phenylhydrazine and 3-chloro-6-(4-fluorophenyl)-pyridazine. These intermediates undergo nucleophilic aromatic substitution to introduce the pyridazinylsulfanyl group, followed by further functionalization to attach the furan-2-ylmethyl-acetamide moiety.
Typical reaction conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), with temperatures ranging from room temperature to reflux conditions, and reaction times varying from several hours to overnight.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial. This often includes continuous flow chemistry techniques to enhance yield and purity, and reduce reaction times. Catalysts like palladium on carbon (Pd/C) might be used to facilitate reactions, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound may undergo oxidation at the furan ring under acidic conditions, forming corresponding carbonyl derivatives.
Reduction: : Reduction of the pyridazine ring can be achieved using hydrogenation techniques, often with catalysts like Pt/C.
Substitution: : Electrophilic substitution reactions are possible at the fluorinated phenyl ring due to the electron-withdrawing effect of fluorine.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: : Hydrogen gas (H₂) in the presence of metal catalysts.
Substitution: : Various halogenating agents or electrophiles under anhydrous conditions.
Major Products
Oxidation: : Oxidized derivatives with carbonyl functionalities.
Reduction: : Reduced pyridazine derivatives.
Substitution: : Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamide is studied for its reactivity and the development of new synthetic methodologies. It serves as a building block for the synthesis of more complex molecules.
Biology
In biological research, its structural features are investigated for potential interactions with biomolecules, making it a candidate for probing enzyme functions or protein-ligand interactions.
Medicine
Medically, this compound might have potential as a drug lead, particularly due to its heterocyclic structure, which is often found in pharmacologically active compounds. Research into its bioactivity against various diseases or conditions is ongoing.
Industry
In industry, the compound's stability and reactivity make it suitable for applications in material science, such as the development of novel polymers or as a precursor in organic electronic materials.
Mecanismo De Acción
The mechanism by which 2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamide exerts its effects typically involves interactions with specific molecular targets such as enzymes or receptors. Its heterocyclic structure allows it to fit into active sites of proteins, potentially modulating their activity by binding through hydrogen bonds, van der Waals interactions, or π-π stacking with aromatic residues.
Comparación Con Compuestos Similares
Similar compounds include various heterocyclic molecules such as:
2-[6-(4-Chloro-phenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamide: : Similar in structure but with a chlorine substituent, affecting its reactivity and interaction with biological targets.
2-[6-(4-Methyl-phenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamide: : Features a methyl group which can alter the compound's steric and electronic properties.
2-[6-(4-Nitro-phenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamide:
The uniqueness of 2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamide lies in the presence of the fluorine atom, which often enhances metabolic stability and binding affinity in drug molecules, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-13-5-3-12(4-6-13)15-7-8-17(21-20-15)24-11-16(22)19-10-14-2-1-9-23-14/h1-9H,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFANUBQGBSQSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
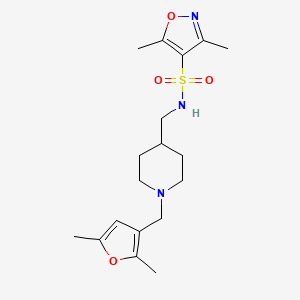
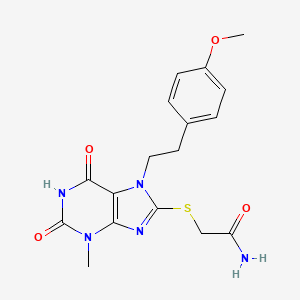
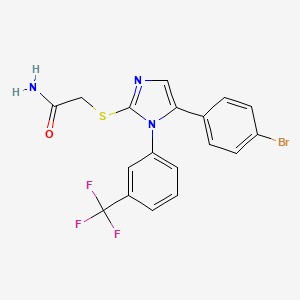
![2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2851202.png)
![8-(3,5-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2851205.png)
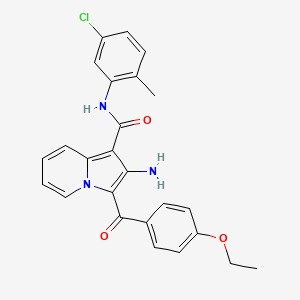
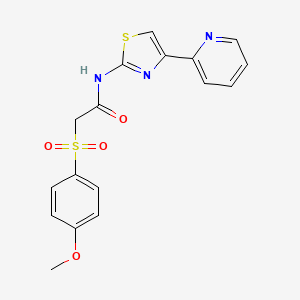
![2-Methyl-5-piperidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2851210.png)
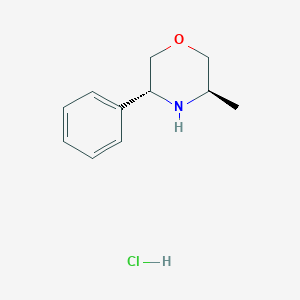
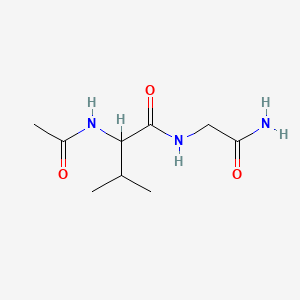
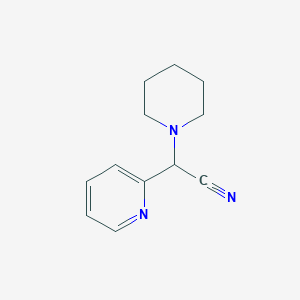
![2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2851216.png)
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2851217.png)
![Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2851218.png)
